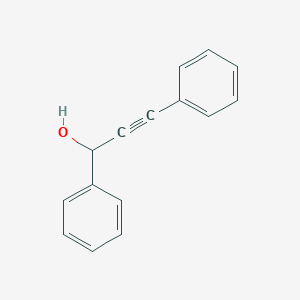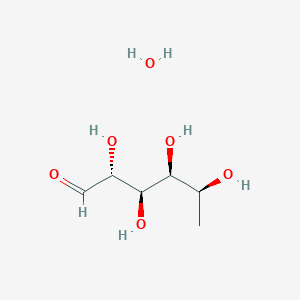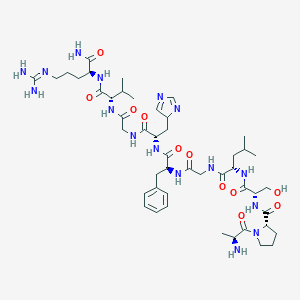
Disodium phosphate dodecahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium phosphate dodecahydrate, with the chemical formula Na₂HPO₄·12H₂O, is a hydrate form of disodium phosphate. It is characterized by its crystalline structure and high solubility in water. The compound appears as a white, odorless, and efflorescent solid, which means it tends to lose water of crystallization when exposed to air . This compound is widely used in various industries due to its versatile properties, including food processing, water treatment, pharmaceuticals, and more .
Mechanism of Action
Target of Action
Disodium phosphate dodecahydrate, also known as Sodium hydrogenphosphate dodecahydrate, is primarily used as a buffering agent and a laxative . It is also used in conjunction with trisodium phosphate in foods and water softening treatment .
Mode of Action
This compound works by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This increase in fecal water content leads to increased mobility through the large intestine .
Biochemical Pathways
It is known that the compound plays a role in maintaining ph balance in various environments, including food products and biological systems .
Pharmacokinetics
As an inorganic salt, it is expected to have good water solubility, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of this compound’s action is the increase in fecal water content, which aids in bowel movement and is particularly useful in preparing the colon for a colonoscopy . In food and water treatment applications, it helps adjust pH and prevent coagulation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is used as a buffering agent to stabilize pH in both acidic and alkaline environments . Furthermore, it has been found to be a prospective salt in terms of environmental, thermophysical, and economic properties for use in solar installations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium phosphate dodecahydrate can be synthesized by neutralizing phosphoric acid with sodium hydroxide. The reaction is as follows: [ \text{H}_3\text{PO}_4 + 2\text{NaOH} \rightarrow \text{Na}_2\text{HPO}_4 + 2\text{H}_2\text{O} ] Industrial production involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, precipitating calcium sulfate: [ \text{CaHPO}_4 + \text{NaHSO}_4 \rightarrow \text{NaH}_2\text{PO}_4 + \text{CaSO}_4 ] In the second step, the resulting monosodium phosphate solution is partially neutralized with sodium hydroxide: [ \text{NaH}_2\text{PO}_4 + \text{NaOH} \rightarrow \text{Na}_2\text{HPO}_4 + \text{H}_2\text{O} ] The solution is then cooled to precipitate this compound crystals .
Chemical Reactions Analysis
Types of Reactions: Disodium phosphate dodecahydrate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form monosodium phosphate.
Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium ions and phosphate ions.
Buffering: Acts as a buffering agent in solutions to maintain pH levels.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid to form monosodium phosphate.
Bases: Reacts with sodium hydroxide to form trisodium phosphate.
Major Products:
Monosodium Phosphate: Formed by partial neutralization with acids.
Trisodium Phosphate: Formed by further neutralization with bases
Scientific Research Applications
Disodium phosphate dodecahydrate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Medicine: Acts as a buffering agent in pharmaceutical formulations to maintain pH levels.
Industry: Employed in water treatment processes to remove calcium and magnesium ions, thus softening the water.
Comparison with Similar Compounds
Disodium phosphate dodecahydrate can be compared with other sodium phosphates, such as:
Monosodium Phosphate (NaH₂PO₄): Used as a buffering agent but has different pH buffering ranges.
Trisodium Phosphate (Na₃PO₄): More alkaline and used in different industrial applications.
Dipotassium Phosphate (K₂HPO₄): Similar buffering properties but contains potassium instead of sodium
This compound is unique due to its high water content (12 molecules of water), which influences its solubility and thermal properties, making it suitable for specific applications where other sodium phosphates may not be as effective .
Properties
CAS No. |
10039-32-4 |
|---|---|
Molecular Formula |
H5NaO5P |
Molecular Weight |
139.00 g/mol |
IUPAC Name |
disodium;hydrogen phosphate;dodecahydrate |
InChI |
InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
InChI Key |
AXCRQNJHVGYJII-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
O.OP(=O)(O)O.[Na] |
Key on ui other cas no. |
10039-32-4 |
Pictograms |
Irritant |
Related CAS |
60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |
Synonyms |
dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















